molecular formula C10H11ClFNO4S B2916214 3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid CAS No. 1098372-07-6

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid

Cat. No.: B2916214
CAS No.: 1098372-07-6
M. Wt: 295.71
InChI Key: YFQIKMIQQQULKZ-UHFFFAOYSA-N
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Description

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C10H11ClFNO4S It is characterized by the presence of a butanoic acid backbone with a sulfonamide group attached to a 4-chloro-2-fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with butanoic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, handling of reagents, and purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonamido)butanoic acid
  • 3-(4-fluorobenzenesulfonamido)butanoic acid
  • 3-(4-chloro-2-methylbenzenesulfonamido)butanoic acid

Uniqueness

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[(4-chloro-2-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO4S/c1-6(4-10(14)15)13-18(16,17)9-3-2-7(11)5-8(9)12/h2-3,5-6,13H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQIKMIQQQULKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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